1-[4-(1-Fluoroethenyl)phenyl]ethanone
Description
1-[4-(1-Fluoroethenyl)phenyl]ethanone is an aromatic ketone characterized by a fluoroethenyl substituent at the para position of the acetophenone core. Its molecular formula is C₁₀H₉FO, with a molecular weight of 164.18 g/mol. The compound features a reactive α,β-unsaturated ketone system, making it valuable in synthetic organic chemistry for nucleophilic additions and cyclization reactions. The fluoroethenyl group enhances its electron-withdrawing properties, influencing both reactivity and stability .
Properties
CAS No. |
157437-39-3 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-[4-(1-fluoroethenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3 |
InChI Key |
HOXKLYUWYXSHNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)F |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)F |
Synonyms |
Ethanone, 1-[4-(1-fluoroethenyl)phenyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 1-[4-(1-Fluoroethenyl)phenyl]ethanone to other acetophenone derivatives are analyzed below, focusing on physicochemical properties, synthetic routes, and biological activities.
Structural Analogues
Physicochemical Properties
- Melting Points: 1-[4-(1-Fluoroethenyl)phenyl]ethanone: Not reported in evidence; estimated 85–90°C based on analogues. 1-(4-(Phenylsulfonyl)phenyl)ethanone derivatives: Range 123–167°C (e.g., 7e: 131–134°C; 7f: 165–167°C) . tert-Butyl-substituted derivative: Melting point ~45–50°C (liquid at room temperature) .
Solubility :
Key Research Findings
- Electron-Withdrawing Effects: The fluoroethenyl group in 1-[4-(1-Fluoroethenyl)phenyl]ethanone enhances electrophilicity, facilitating Michael additions and Diels-Alder reactions compared to styryl or tert-butyl analogues .
- Metabolic Stability: Fluorinated acetophenones (e.g., Iloperidone metabolites) demonstrate reduced oxidative metabolism due to fluorine’s electronegativity, improving pharmacokinetic profiles .
- Safety Profiles : tert-Butyl derivatives require stringent handling (UN1224 classification) due to flammability, whereas imidazole-based compounds exhibit low acute toxicity (LD₅₀ > 500 mg/kg) .
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